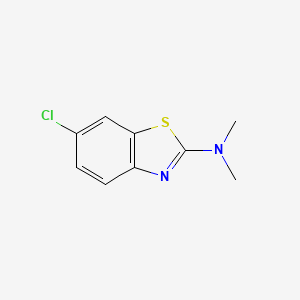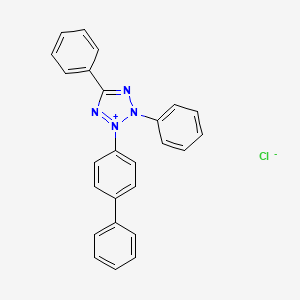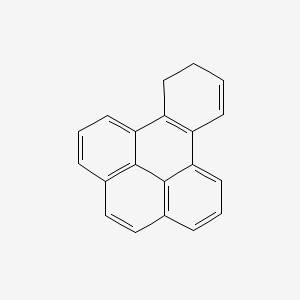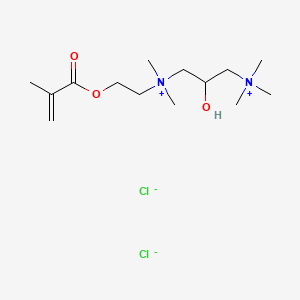
1,3-Propanediaminium, 2-hydroxy-N,N,N,N',N'-pentamethyl-N'-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields.
Preparation Methods
The synthesis of 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride involves several steps. The synthetic routes typically include the reaction of 1,3-propanediamine with methylating agents to introduce the pentamethyl groups. This is followed by the addition of 2-hydroxyethyl groups and the incorporation of the 2-methyl-1-oxo-2-propenyl moiety. The final step involves the formation of the dichloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a biochemical tool for studying cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Propanediaminium, 2-hydroxy-N,N,N,N’,N’-pentamethyl-N’-(2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)-, dichloride stands out due to its unique combination of functional groups and properties. Similar compounds include:
- 1,3-Propanediaminium derivatives with different substituents.
- Other quaternary ammonium compounds with similar structures. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
50862-24-3 |
|---|---|
Molecular Formula |
C14H30Cl2N2O3 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
[3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]-2-hydroxypropyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C14H30N2O3.2ClH/c1-12(2)14(18)19-9-8-16(6,7)11-13(17)10-15(3,4)5;;/h13,17H,1,8-11H2,2-7H3;2*1H/q+2;;/p-2 |
InChI Key |
HNNQYELRKVFQMU-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


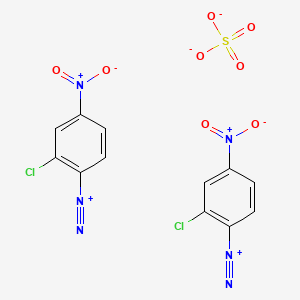

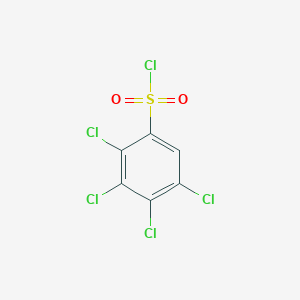
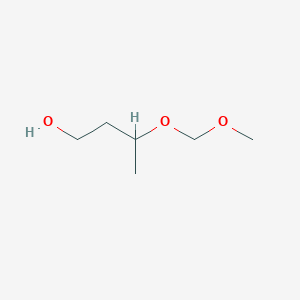
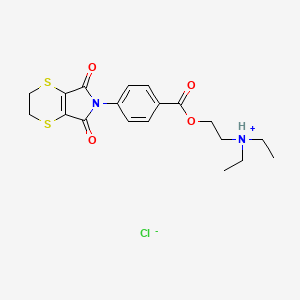
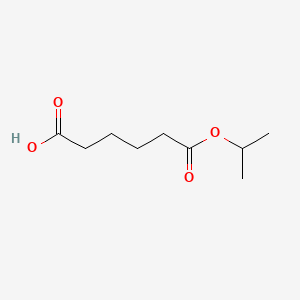

![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)

